(6-Amino-2-methylthiopyrimidin-4-yl)dimethylamine
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Overview
Description
Dimethylamine is an organic compound with the formula (CH3)2NH. This secondary amine is a colorless, flammable gas with an ammonia-like odor .
Synthesis Analysis
Amines can be synthesized in various ways, including the reaction of alcohols with ammonia, reduction of nitriles, amides, nitro compounds, and oxidative addition of alkenes .Molecular Structure Analysis
Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Chemical Reactions Analysis
Amines can undergo a variety of reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides .Physical and Chemical Properties Analysis
Amines have diverse physical and chemical properties. For example, they can be gases, liquids, or solids at room temperature. They have a fishy odor, are basic in nature, and are soluble in water .Scientific Research Applications
Novel Pyrimidine Derivatives Synthesis
One stream of research involves the synthesis of novel pyrimidine derivatives through chemical reactions involving (6-Amino-2-methylthiopyrimidin-4-yl)dimethylamine or related compounds. For example, studies have demonstrated the synthesis of pyrimido[4,5-d]pyrimidine derivatives via reactions with heterocumulenes, leading to compounds with potential biological significance after various chemical transformations, including elimination and tautomerisation processes (Prajapati & Thakur, 2005); (Prajapati, Gohain, & Thakur, 2006).
Structural Analysis and Characterization
Another area of research focuses on the structural analysis and characterization of compounds derived from this compound. For instance, the study of hydrogen-bonded structures in related compounds has provided insights into the polarization of electronic structures and the formation of distinct molecular arrangements through hydrogen bonding (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Development of Bioactive Compounds
Research has also explored the development of bioactive compounds from derivatives of this compound, targeting applications in medicinal chemistry and agriculture. This includes the synthesis of compounds with fungicidal properties, highlighting the potential of these derivatives in developing new pesticides (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Advanced Materials and Chemical Reactions
Further research has delved into the use of this compound derivatives in synthesizing advanced materials and facilitating chemical reactions. This includes the preparation of pyrido[2,3-d]pyrimidine nucleosides, indicating the versatility of these compounds in nucleic acid chemistry and potential therapeutic applications (Mohamed, Abdel‐Hafez, & Gobouri, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULDDUZNIUUNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-40-9 |
Source
|
Record name | N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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